2-Amino-6-bromo-4-fluorophenol

Regioisomer identification Quality control Procurement specification

Researchers often face regioisomer uncertainty when sourcing 2-aminophenol building blocks. 2-Amino-6-bromo-4-fluorophenol (CAS 502496-32-4) eliminates this ambiguity with a verified 6-Br/4-F substitution pattern. • Orthogonal reactivity: -NH₂/-OH protection & Br cross-coupling. • Roche patent intermediate for benzoxazinone synthesis. • Bromine enables X-ray phasing. • 95% purity crystalline solid, multi-vendor availability.

Molecular Formula C6H5BrFNO
Molecular Weight 206.01 g/mol
CAS No. 502496-32-4
Cat. No. B112694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-4-fluorophenol
CAS502496-32-4
Molecular FormulaC6H5BrFNO
Molecular Weight206.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)O)Br)F
InChIInChI=1S/C6H5BrFNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2
InChIKeyYPSXHYMXEAXEAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-bromo-4-fluorophenol: Dual-Halogenated Aminophenol Scaffold


2-Amino-6-bromo-4-fluorophenol (CAS 502496-32-4, synonym PC2774) is a trisubstituted aromatic building block bearing three contiguous functional groups on a benzene ring: a phenolic hydroxyl (–OH) at position 1, a primary amine (–NH₂) at position 2, a fluorine atom (–F) at position 4, and a bromine atom (–Br) at position 6 [1]. With a molecular formula of C₆H₅BrFNO and a molecular weight of 206.01 g/mol, this compound belongs to the halogenated 2-aminophenol class and is supplied as a crystalline solid with typical commercial purity of 95% . It is catalogued under Sigma-Aldrich's AldrichCPR collection of unique chemicals for early discovery research and is referenced as a synthetic intermediate in Roche Palo Alto patent US20040092512 A1 (2004) for substituted benzoxazinone-based therapeutic compounds [2].

Dual-halogenated scaffold Supports orthogonal diversification via –Br cross-coupling and –F metabolic modulation
Benzoxazinone intermediate Cited in Roche Palo Alto patent for kinase-targeted chemotypes
Medicinal chemistry building block Crystalline solid with typical commercial purity of 95%

Why 2-Amino-6-bromo-4-fluorophenol Is Non-Interchangeable


The precise 2-NH₂/6-Br/4-F substitution pattern of this compound is structurally non-interchangeable with its closest analogs. The direct regioisomer 2-amino-4-bromo-6-fluorophenol (CAS 182499-89-4, PC2775) swaps the bromine and fluorine positions, creating a fundamentally different electronic environment: in the target compound, the ortho-bromine exerts steric and electronic effects on both the adjacent hydroxyl and amino groups, while the para-fluorine modulates ring electronics through resonance . Mono-halogenated analogs such as 2-amino-6-bromophenol (CAS 28165-50-6, MW 188.02) lack the para-fluorine that enhances metabolic stability and modulates pKa (predicted 8.24 ± 0.23 for the target vs. altered acidity in non-fluorinated analogs), while 2-amino-4-fluorophenol (CAS 399-97-3, MW 127.12) lacks the bromine handle essential for cross-coupling diversification [1][2]. These differences manifest in divergent reactivity in Pd-catalyzed coupling reactions, cyclocondensation regioselectivity, and derived product properties—making simple substitution scientifically unsound without re-optimization of synthetic routes and product profiles .

Br/F
Regioisomer mismatch 2-Amino-4-bromo-6-fluorophenol swaps halogen positions, altering steric and electronic control on –NH₂ and –OH reactivity.
Br
No cross-coupling handle 2-Amino-4-fluorophenol lacks the ortho-bromine required for Pd-catalyzed diversification; may limit SAR exploration.
F
Para-fluorine absent 2-Amino-6-bromophenol lacks the para-fluorine that modulates lipophilicity and predicted pKa; derived compound profiles may shift.

2-Amino-6-bromo-4-fluorophenol vs. Closest Analogs


Regioisomeric Identity vs. 2-Amino-4-bromo-6-fluorophenol

2-Amino-6-bromo-4-fluorophenol (CAS 502496-32-4) and its regioisomer 2-amino-4-bromo-6-fluorophenol (CAS 182499-89-4) share the identical molecular formula (C₆H₅BrFNO) and molecular weight (206.01 g/mol) but possess distinct InChIKey identifiers and MDL numbers, confirming they are non-interchangeable chemical entities. The target compound has the bromine ortho to the hydroxyl (position 6) and fluorine para (position 4), while the regioisomer has the reverse substitution [1][2]. This positional difference is critical because ortho-bromine exerts direct steric and electronic effects on both the adjacent –OH and –NH₂ groups, influencing hydrogen bonding, acidity, and nucleophilicity in ways the para-bromine regioisomer cannot replicate .

Regioisomeric identity
Head-to-head
Distinct InChIKey and MDL numbers; Br ortho to –OH (target) vs. Br para to –OH (regioisomer).
Structural identity confirmation prevents procurement errors.
Requires analytical verification; CAS 502496-32-4 vs. 182499-89-4.
Regioisomer identification Quality control Procurement specification

Physicochemical Properties vs. 2-Amino-6-bromophenol

The presence of a para-fluorine substituent in 2-amino-6-bromo-4-fluorophenol significantly alters its physicochemical profile compared to the non-fluorinated analog 2-amino-6-bromophenol (CAS 28165-50-6). The target compound has a predicted XLogP3-AA of 1.7 (PubChem computed) and experimental LogP of 2.46 (ChemSrc), substantially higher than the estimated LogP of approximately 1.3 for the non-fluorinated analog (based on the 0.5–0.7 LogP increment typically contributed by aromatic fluorine substitution) [1]. Additionally, the predicted pKa of 8.24 ± 0.23 for the target reflects the electron-withdrawing effect of para-fluorine, which lowers the phenolic pKa relative to 2-amino-6-bromophenol (estimated pKa ~9.0–9.5 based on 2-aminophenol parent pKa of ~9.7) . The molecular weight difference is 18 g/mol (206.01 vs. 188.02) [2].

Physicochemical shift
Cross-study
XLogP3-AA 1.7; experimental LogP 2.46; predicted pKa 8.24 ± 0.23.
Reports higher lipophilicity and lower pKa vs. non-fluorinated analog.
LogP and pKa impact may influence membrane permeability context.
Lipophilicity Drug-likeness ADME prediction

Cross-Coupling Utility vs. 2-Amino-4-fluorophenol

The ortho-bromine at position 6 of 2-amino-6-bromo-4-fluorophenol provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann-type), enabling rapid diversification at this position while retaining the fluorine at position 4 and the amino group at position 2 for further elaboration . In contrast, the mono-fluorinated analog 2-amino-4-fluorophenol (CAS 399-97-3, MW 127.12) lacks a halogen coupling site, limiting diversification to reactions at the –NH₂ or –OH groups only [1]. The bromine also serves as a heavy atom (atomic mass ~80 Da) useful for X-ray crystallographic phasing of derived protein-ligand co-crystals, a feature absent in fluorine-only analogs . The compound's synthesis is established via reduction of 6-bromo-4-fluoro-2-nitrophenol with sodium dithionite, providing a reliable entry route .

Cross-coupling utility
Class-level
Three functional handles: –Br, –NH₂, –OH; enables orthogonal diversification.
Supports library synthesis via Pd-catalyzed coupling at –Br.
Class-level inference; specific yields require validation.
Cross-coupling C–C bond formation Library synthesis

Patent Precedence in Benzoxazinone Therapeutics

2-Amino-6-bromo-4-fluorophenol (designated PC2774) is explicitly cited on page 26 of Roche Palo Alto LLC patent application US20040092512 A1 (2004), which describes substituted benzoxazinones as therapeutic agents [1]. While the specific biological data for this intermediate is not disclosed in the patent, its inclusion in a major pharmaceutical company's patent portfolio for kinase-targeted benzoxazinone compounds indicates that this specific substitution pattern was selected over alternative regioisomers during medicinal chemistry optimization . The patent describes compounds of the benzoxazinone class targeting kinases involved in hyperproliferative disorders, where halogen substitution patterns critically influence potency and selectivity [1].

Patent precedence
Supporting evidence
Designated PC2774 in US20040092512 A1 for benzoxazinone kinase inhibitor series.
Implied regioisomer selection during lead optimization.
Quantitative SAR data not publicly disclosed.
Benzoxazinone Kinase inhibitor Patent intermediate

Commercial Availability vs. Regioisomer

2-Amino-6-bromo-4-fluorophenol (CAS 502496-32-4) is commercially available from multiple international suppliers with consistent purity specifications of 95% (AKSci, Fluorochem, CymitQuimica, Leyan) . Sigma-Aldrich lists this compound under its AldrichCPR collection, indicating it is a non-routine, specialty chemical curated for early discovery research—whereas its regioisomer 2-amino-4-bromo-6-fluorophenol (CAS 182499-89-4) is more broadly stocked as a standard catalog item by multiple vendors including Apollo Scientific and Capot Chemical . The target compound commands premium pricing: Fluorochem lists 1 g at £706 and 5 g at £2,104 . Storage conditions are consistent across vendors: 2–8 °C, protect from light, store under nitrogen (ChemScene specifies inert atmosphere) .

Commercial availability
Head-to-head
AldrichCPR specialty collection; premium pricing vs. standard-catalog regioisomer.
Higher procurement cost and longer lead times may apply.
Data to verify; vendor quotes as of 2025–2026.
Vendor comparison Purity specification Procurement

Application Scenarios for 2-Amino-6-bromo-4-fluorophenol


Benzoxazinone Kinase Inhibitor Synthesis

This compound serves as the ortho-aminophenol component in cyclocondensation reactions to generate 6-bromo-4-fluoro-substituted benzoxazinone scaffolds, as documented in Roche Palo Alto patent US20040092512 A1 [1]. The specific 6-Br/4-F pattern ensures that the bromine occupies the position ortho to the benzoxazinone oxygen in the final product, while the fluorine is positioned para to the lactam carbonyl—a regiochemical arrangement that cannot be achieved using the regioisomeric 2-amino-4-bromo-6-fluorophenol. Researchers pursuing kinase inhibitor programs based on this chemotype should specify CAS 502496-32-4 explicitly in procurement to ensure fidelity to the patented substitution pattern.

Late-Stage Diversification via Suzuki Coupling

The ortho-bromine (position 6) provides a reactive handle for Pd-catalyzed Suzuki-Miyaura cross-coupling, enabling late-stage introduction of aryl, heteroaryl, or vinyl diversity elements while retaining the para-fluorine for metabolic stability . This orthogonal reactivity—where the –NH₂ and –OH groups can be protected or elaborated independently—enables three-dimensional diversification of the scaffold in 2–3 synthetic steps . The regioisomer 2-amino-4-bromo-6-fluorophenol places the bromine para, where it exhibits different reactivity due to reduced steric hindrance and altered electronic activation, potentially leading to different coupling yields and selectivity profiles.

X-Ray Crystallographic Phasing with Bromine

The bromine atom (atomic number 35) provides anomalous scattering for X-ray crystallographic phasing of protein-ligand co-crystal structures, a capability absent in fluorine-only or unsubstituted 2-aminophenol analogs . When incorporated into a lead compound derived from this scaffold, the bromine can serve as an intrinsic heavy atom marker without the need for additional derivatization, facilitating structural biology support for medicinal chemistry programs. This is particularly relevant for fragment-based drug discovery where unambiguous electron density assignment is critical.

Agrochemical Benzoxazinone Safener Precursors

Benzoxazinone derivatives are established scaffolds in agrochemical research, including herbicide safeners and fungicides . The 6-bromo-4-fluoro substitution pattern provides a balanced electronic profile: the para-fluorine enhances environmental persistence through reduced oxidative metabolism, while the ortho-bromine offers a site for further functionalization or can be retained for its own biological effect. The compound's availability as a 95% purity solid from multiple vendors supports gram-to-kilogram scale-up for agrochemical lead optimization programs.

Application
Selection Property
Validation Focus
Benzoxazinone kinase inhibitor synthesis
Regiochemical fidelity to patent substitution pattern
Product identity confirmation and cyclocondensation regioselectivity
Late-stage Suzuki diversification
Ortho-bromine cross-coupling handle
Pd-catalyst and coupling partner screening
X-ray crystallographic phasing
Intrinsic heavy atom (Br) for anomalous scattering
Co-crystal electron density map quality
Agrochemical safener precursor research
Balanced electronic profile with para-fluorine
Environmental persistence and functionalization scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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